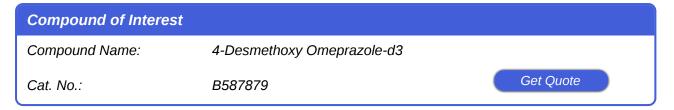


Application Note: Employing 4-Desmethoxy Omeprazole-d3 in Metabolite Identification Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in drug metabolism studies, enabling the confident identification of drug-related metabolites in complex biological matrices. The coadministration of a drug and its stable isotope-labeled counterpart results in a characteristic isotopic pattern for all drug-related material, allowing for their facile detection by mass spectrometry. This application note provides a detailed protocol for the use of a deuterium-labeled omeprazole analog in metabolite identification studies, a technique that is particularly useful for distinguishing drug metabolites from endogenous matrix components.[1][2][3] While this note focuses on the general workflow of using a labeled parent drug to identify its metabolites, the principles can be applied to studies involving specific labeled metabolites like **4-Desmethoxy Omeprazole-d3** for more targeted investigations.

One of the significant challenges in in vivo metabolite identification is the detection of novel metabolites that may not be predicted by conventional metabolic pathways.[2] The use of stable isotope-labeled compounds, such as D3-omeprazole, helps to overcome this challenge by creating a unique mass signature for all drug-derived metabolites.[2] This approach has been successfully used to identify new metabolites of omeprazole in both plasma and brain samples.[2][4][5][6]



Key Concepts

The fundamental principle behind this technique is the simultaneous administration of the parent drug (e.g., omeprazole) and its stable isotope-labeled version (e.g., D3-omeprazole) in a 1:1 ratio.[2][5] This results in a unique isotopic doublet for the parent drug and all of its metabolites in mass spectra. The mass difference between the unlabeled and labeled species (in this case, 3 Daltons for D3-omeprazole) serves as a clear indicator of a drug-related compound.[2]

Experimental Protocols

This section details the protocols for an in vivo metabolite identification study using a stable isotope-labeled approach.

- 1. Animal Study Protocol
- Animal Model: Male ICR mice (8 weeks old, 25-30 g).
- Acclimatization: House animals for at least one week prior to the study with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals for 12 hours before drug administration.[5]
- Drug Formulation and Administration:
 - Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and D3-omeprazole.
 - The vehicle for administration can be a mixture of saline, polyethylene glycol 400, and ethanol.
 - Administer the drug solution to mice via various routes (e.g., intravenous, intraperitoneal, oral) at a dose of 10 mg/kg.[2]
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via cardiac puncture into heparinized tubes.
 - Immediately centrifuge the blood samples to separate plasma.



- Harvest brain tissue at the final time point.
- Store all samples at -80°C until analysis.[5]
- 2. Sample Preparation Protocol
- Plasma Sample Preparation:
 - \circ To 50 μ L of plasma, add 150 μ L of acetonitrile containing an internal standard (e.g., a related but chromatographically distinct compound).
 - Vortex for 5 minutes to precipitate proteins.
 - Centrifuge at 13,000 rpm for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the residue in 100 μ L of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Brain Tissue Homogenate Preparation:
 - Weigh the brain tissue and homogenize in a 4-fold volume of phosphate-buffered saline (PBS).
 - \circ To 50 μ L of the brain homogenate, add 150 μ L of acetonitrile with an internal standard.
 - Follow steps 2-5 from the plasma sample preparation protocol.
- 3. LC-MS/MS Analysis Protocol
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with a liquid chromatography system is recommended.[2][5]
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute compounds, and then return to initial conditions for equilibration.
- · Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Full scan from m/z 100-1000 to detect all potential metabolites.
 - Information-Dependent Acquisition (IDA): Use an IDA method to trigger product ion scans (MS/MS) for ions that exhibit the characteristic isotopic doublet.[2][5] This allows for structural elucidation of the detected metabolites.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from such a study.

Table 1: Pharmacokinetic Parameters of Omeprazole



Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (PO)
Dose (mg/kg)	10	10	10
T1/2 (min)	25.3 ± 4.1	35.8 ± 5.2	42.1 ± 6.5
Cmax (ng/mL)	1250 ± 210	850 ± 150	620 ± 110
AUClast (min*ng/mL)	35000 ± 5500	31000 ± 4800	25000 ± 4100
Vd (mL/kg)	8.0 ± 1.2	-	-
CL (mL/min/kg)	0.29 ± 0.05	-	-
Brain/Plasma Ratio (%)	15.2 ± 3.1	12.8 ± 2.5	10.5 ± 2.1
Bioavailability (%)	-	88.6	71.4

Data are presented as mean \pm standard deviation.

Table 2: Identified Omeprazole Metabolites in Mouse Plasma and Brain

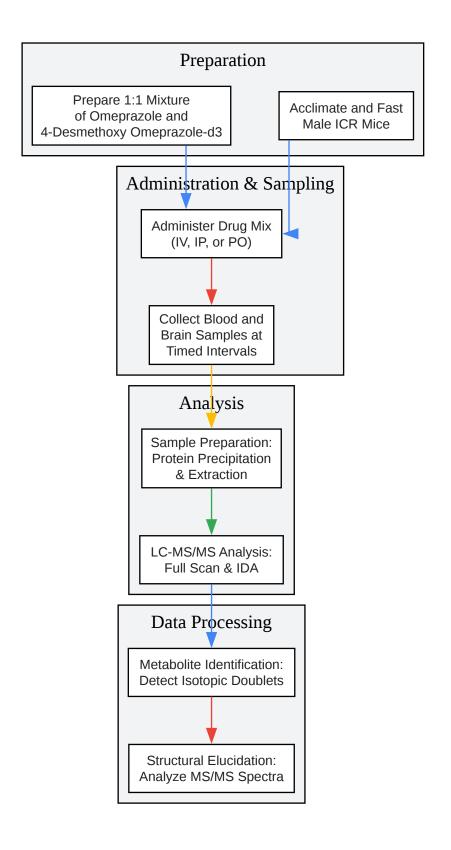


Metabolite ID	Proposed Biotransfor mation	m/z (Unlabeled)	m/z (D3- labeled)	Detected in Plasma	Detected in Brain
M1	Hydroxylation	362.11	365.13	Yes	Yes
M2	N- dealkylation	332.09	335.11	Yes	No
M3	Sulfoxidation	362.11	365.13	Yes	Yes
M4	Glucuronidati on	522.14	525.16	Yes	No
M5	Cysteine Conjugation	467.14	470.16	Yes	Yes
M6	Desmethylati on	332.09	335.11	Yes	Yes
M7 (4- Desmethoxy Omeprazole)	O- demethylatio n	316.10	319.12	Yes	Yes

Visualizations

Experimental Workflow Diagram



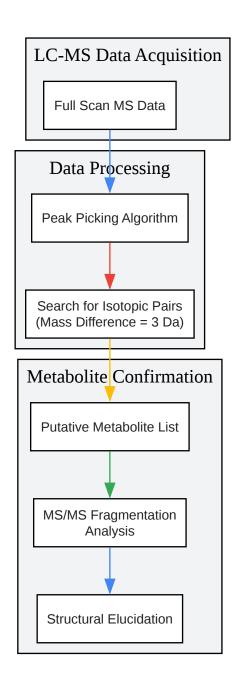


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Fig 1. Experimental workflow for metabolite identification.



Metabolite Identification Logic Diagram



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Fig 2. Logic for identifying metabolites.

Conclusion

The co-administration of a stable isotope-labeled drug, such as D3-omeprazole, with its unlabeled counterpart is a highly effective strategy for the confident identification of metabolites



in complex biological matrices.[2] This approach simplifies the data analysis process by focusing on the characteristic isotopic doublets, allowing for the rapid and accurate detection of drug-related material. The protocols and data presented in this application note provide a framework for researchers to design and execute their own metabolite identification studies for omeprazole and other drug candidates. The use of high-resolution mass spectrometry with information-dependent acquisition is crucial for obtaining both the isotopic pattern for identification and the fragmentation data for structural elucidation.[2][5]

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